Cas no 23458-50-6 (2-(1h-benzimidazol-2-yl)-2,4-dimethylpentan-3-one)
23458-50-6 structure
Product Name:2-(1h-benzimidazol-2-yl)-2,4-dimethylpentan-3-one
CAS-nummer:23458-50-6
MF:C14H18N2O
MW:230.305523395538
CID:912674
PubChem ID:314286
Update Time:2025-04-19
2-(1h-benzimidazol-2-yl)-2,4-dimethylpentan-3-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(1h-benzimidazol-2-yl)-2,4-dimethylpentan-3-one
- AC1L7PAH; ZINC13283523; NSC231576; 2-(1H-Benzimidazol-2-yl)-2,4-dimethyl-pentan-3-on; 2-(1H-benzoimidazol-2-yl)-2,4-dimethyl-pentan-3-one; 2-(2,4-Dimethyl-3-oxo-2-pentyl)-benzimidazol; 2-(1H-benzimidazol-2-yl)-2,4-dimethyl-pentan-3-one;
- NSC-231576
- DTXSID60310758
- 23458-50-6
- 2-(1H-benzimidazol-2-yl)-2,4-dimethyl-3-pentanone
- NSC231576
-
- Inchi: 1S/C14H18N2O/c1-9(2)12(17)14(3,4)13-15-10-7-5-6-8-11(10)16-13/h5-9H,1-4H3,(H,15,16)
- InChI-sleutel: WIHKPWWWRFYGJH-UHFFFAOYSA-N
- LACHT: O=C(C(C)C)C(C)(C)C1=NC2C=CC=CC=2N1
Berekende eigenschappen
- Exacte massa: 230.14204
- Monoisotopische massa: 230.141913202g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 299
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 45.8Ų
Experimentele eigenschappen
- PSA: 45.75
2-(1h-benzimidazol-2-yl)-2,4-dimethylpentan-3-one Gerelateerde literatuur
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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